1-Ethyl-2-methylpyridinium bromide
Overview
Description
1-Ethyl-2-methylpyridinium bromide is an organic compound with the molecular formula C8H12BrN and a molecular weight of 202.1 g/mol . It is a white to light yellow or light orange powder or crystal that is soluble in methanol . This compound is primarily used in various chemical reactions and industrial applications.
Preparation Methods
1-Ethyl-2-methylpyridinium bromide can be synthesized through the reaction of 2-methylpyridine with bromoethane. The reaction typically involves heating the reactants under reflux conditions in an appropriate solvent such as ethanol or acetone. The product is then purified through recrystallization.
Industrial Production Methods:
Batch Process: In a batch process, the reactants are mixed in a reactor and heated to the desired temperature. After the reaction is complete, the product is isolated and purified.
Continuous Process: In a continuous process, the reactants are continuously fed into a reactor, and the product is continuously removed. This method is more efficient for large-scale production.
Chemical Reactions Analysis
1-Ethyl-2-methylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridinium compounds can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield various reduced pyridinium derivatives.
Scientific Research Applications
1-Ethyl-2-methylpyridinium bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-methylpyridinium bromide involves its interaction with molecular targets such as enzymes and proteins. For example, as an inhibitor of heat shock protein 70, it binds to the protein and disrupts its function, leading to the inhibition of cancer cell growth . The compound’s ionic nature also allows it to act as a catalyst in various chemical reactions by stabilizing transition states and intermediates.
Comparison with Similar Compounds
1-Ethyl-2-methylpyridinium bromide can be compared with other pyridinium salts, such as:
- 1-Methyl-3-ethylpyridinium bromide
- 1-Butyl-3-methylpyridinium bromide
- 1-Ethyl-4-methylpyridinium bromide
Uniqueness:
- Catalytic Efficiency: this compound is particularly effective as a catalyst in organic synthesis reactions due to its unique structure and ionic properties .
- Biological Activity: Its potential as an inhibitor of heat shock protein 70 sets it apart from other similar compounds, making it a promising candidate for cancer therapy research .
Properties
IUPAC Name |
1-ethyl-2-methylpyridin-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N.BrH/c1-3-9-7-5-4-6-8(9)2;/h4-7H,3H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXZDFXPUPKBJC-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=CC=C1C.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32353-50-7 | |
Record name | 1-Ethyl-2-methylpyridinium Bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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